molecular formula C4H9BrO2 B2669904 1-bromo-3-methoxypropan-2-ol CAS No. 135295-88-4

1-bromo-3-methoxypropan-2-ol

Cat. No.: B2669904
CAS No.: 135295-88-4
M. Wt: 169.018
InChI Key: JVKQRGSQZKDSLQ-UHFFFAOYSA-N
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Description

1-bromo-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9BrO2. It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-methoxypropan-2-ol can be synthesized through the reaction of 3-methoxypropan-1-ol with hydrobromic acid. The reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-methoxypropan-2-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reaction typically occurs under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted alcohols or amines.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include primary or secondary alcohols.

Scientific Research Applications

1-bromo-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biochemical pathways and enzyme reactions.

    Medicine: The compound may be used in the development of pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-methoxypropan-2-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    1-methoxypropan-2-ol: Similar in structure but lacks the bromine atom.

    3-bromo-1-propanol: Contains a bromine atom but lacks the methoxy group.

    1-bromo-2-propanol: Similar bromohydrin but with a different hydroxyl group position.

Uniqueness

1-bromo-3-methoxypropan-2-ol is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQRGSQZKDSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135295-88-4
Record name 1-bromo-3-methoxypropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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